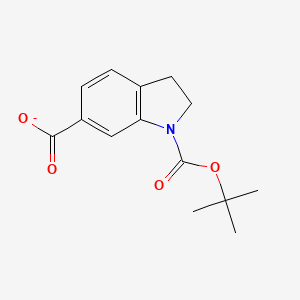

1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid

説明

特性

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-7-6-9-4-5-10(12(16)17)8-11(9)15/h4-5,8H,6-7H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAODAHHBCGSYTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208772-41-2 | |

| Record name | 1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid typically involves the protection of the indoline nitrogen with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting indoline with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The carboxylic acid group can be introduced through various methods, including the oxidation of the corresponding alcohol or the hydrolysis of an ester precursor.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

化学反応の分析

Types of Reactions: 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The Boc-protected indoline can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indoline-6-carboxylic acid derivatives, while reduction can produce indoline-6-methanol derivatives.

科学的研究の応用

Chemical Synthesis

Building Block in Organic Chemistry

1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid serves as a versatile building block in organic synthesis. The tert-butoxycarbonyl (Boc) group provides a protective function that allows selective functionalization of the indoline nitrogen atom, facilitating the introduction of various substituents at other positions on the indole ring. This characteristic is crucial for synthesizing more complex indole derivatives, which are prevalent in numerous biologically active compounds, including pharmaceuticals .

Synthesis Methods

The compound can be synthesized through various methods, including:

- Protection of Indoline Nitrogen: Reacting indoline with di-tert-butyl dicarbonate in the presence of a base like triethylamine.

- Carboxylic Acid Introduction: Achieved via oxidation of alcohol precursors or hydrolysis of ester derivatives .

Pharmaceutical Applications

Drug Development

This compound is extensively utilized as an intermediate in the synthesis of novel pharmaceuticals. Its ability to act as a precursor for indole-based compounds makes it suitable for developing drugs aimed at treating various diseases, including cancer and neurodegenerative disorders. The indole scaffold is integral to many therapeutic agents due to its biological activity .

Biological Activity Studies

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. It is investigated for its interactions with various biological targets, contributing to the understanding of metabolic pathways and cellular functions .

Material Science

Advanced Materials Development

In material science, this compound is applied in formulating advanced materials such as polymers and coatings. Its unique chemical properties enhance the durability and performance of these materials, making them suitable for industrial applications .

Biochemical Research

Enzyme Activity and Protein Interaction Studies

this compound is employed in biochemical assays to study enzyme activities and protein interactions. This research provides insights into metabolic pathways and cellular processes, contributing to advancements in biochemistry and molecular biology .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound as a precursor for synthesizing indole derivatives with significant anticancer activity. The research highlighted the compound's role in creating targeted therapies that improve efficacy against specific cancer types.

Case Study 2: Material Science Innovations

Research into the application of this compound in polymer chemistry revealed its effectiveness in enhancing the mechanical properties of biodegradable polymers. These findings suggest potential applications in sustainable materials science.

作用機序

The mechanism of action of 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc group provides stability and can be removed under acidic conditions to reveal the active indoline moiety, which can then exert its biological effects.

類似化合物との比較

Structural and Functional Group Variations

The Boc-protected indoline derivatives vary primarily in the position of substituents and saturation of the indoline ring . Below is a comparative analysis:

Key Observations:

- Positional Isomerism : Derivatives like 2- or 3-carboxylic acid variants (e.g., 137088-51-8, 177201-79-5) exhibit distinct reactivity in synthesis due to steric and electronic effects .

- Saturation: The octahydro derivative (C₁₄H₂₃NO₄) has a fully saturated indoline ring, enhancing stability but reducing aromaticity .

生物活性

1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic applications, supported by data tables and relevant case studies.

The biological activity of this compound is primarily linked to its ability to modulate inflammatory pathways:

- Target Enzymes : The compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are crucial in the synthesis of prostaglandins that mediate inflammation.

- Biochemical Pathways : By inhibiting COX enzymes, the compound reduces the production of prostaglandin E2 (PGE2), leading to decreased inflammatory responses.

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME):

- Absorption : The lipophilic nature may enhance absorption through biological membranes.

- Distribution : It interacts with various transporters that influence its distribution in tissues.

- Metabolism : The compound undergoes metabolic transformations that can affect its bioavailability.

- Excretion : Renal and hepatic pathways are involved in the excretion of metabolites.

Biological Activities

This compound exhibits several biological activities:

- Anti-inflammatory Activity : Demonstrated through in vitro studies where it effectively reduced inflammatory cytokine levels in cell cultures.

- Antimicrobial Properties : Shows potential against various bacterial strains, indicating its utility as an antibacterial agent .

Data Table: Biological Activity Overview

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Antimicrobial | Bactericidal effects against specific strains | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

-

Anti-inflammatory Effects :

- In a study involving animal models, administration of the compound significantly reduced paw edema induced by carrageenan, demonstrating its efficacy as an anti-inflammatory agent.

- Antimicrobial Activity :

- Cytotoxicity Against Cancer Cells :

Q & A

Basic: What are the key steps for synthesizing 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid?

The synthesis typically involves sequential functionalization of an indoline scaffold. A common route includes:

Indoline Protection : Introduce the tert-butoxycarbonyl (Boc) group via reaction with Boc anhydride (e.g., (Boc)₂O) in the presence of a base like DMAP or TEA to protect the amine group .

Carboxylic Acid Introduction : Direct carboxylation at the 6-position using methods such as Friedel-Crafts acylation or transition-metal-catalyzed carbonylation. For example, Pd-catalyzed C–H activation with CO₂ under basic conditions .

Deprotection and Purification : Remove protecting groups (if applicable) and purify via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Critical Note : Optimize reaction temperatures (typically 0–80°C) to avoid Boc group cleavage .

Basic: How should researchers characterize the purity and structure of this compound?

Use a combination of analytical techniques:

- HPLC : Assess purity (>95% by reversed-phase C18 columns, acetonitrile/water mobile phase) .

- NMR : Confirm structure via ¹H and ¹³C NMR. Key signals include:

- LC-MS : Verify molecular weight (e.g., [M+H]⁺ at m/z 279.3 for C₁₄H₁₇NO₄) .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yields (e.g., 60% vs. 85%) often stem from:

- Catalyst Selection : Pd(OAc)₂ vs. PdCl₂ may alter CO₂ insertion efficiency in carboxylation steps .

- Solvent Effects : Polar aprotic solvents (DMF, THF) improve solubility but may hydrolyze Boc groups if traces of water are present .

- Workup Protocols : Acidic conditions during purification can degrade the Boc group. Use neutral pH buffers and lyophilize promptly .

Recommendation : Replicate high-yield protocols under inert atmosphere (N₂/Ar) and rigorously dry solvents .

Advanced: What strategies optimize the stability of this compound during storage?

- Storage Conditions : Store at –20°C in amber vials under nitrogen to prevent hydrolysis of the Boc group and carboxylic acid decarboxylation .

- Lyophilization : Freeze-dry the compound to remove residual solvents (e.g., THF) that may catalyze degradation .

- Stability Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., free indoline-6-carboxylic acid) .

Advanced: How can the carboxylic acid moiety be selectively functionalized for drug discovery applications?

- Amide Coupling : Use EDC/HOBt or DCC to conjugate amines, forming indoline-6-carboxamides. Avoid Boc cleavage by maintaining pH < 8 .

- Esterification : React with MeOH/H⁺ or DMF/DMAP to generate methyl esters for prodrug strategies .

- Metal-Catalyzed Cross-Couplings : Suzuki-Miyaura reactions (Pd catalysts) for biaryl synthesis, though steric hindrance at the 6-position may require bulky ligands (e.g., SPhos) .

Advanced: What preclinical data are required to advance this compound into IND-enabling studies?

Per FDA guidelines (21 CFR 312.23), include:

- Pharmacology : In vitro target binding (e.g., IC₅₀ in enzyme assays) and in vivo efficacy in disease models (e.g., rodent inflammation models) .

- Toxicology : Acute toxicity (MTD in rodents) and genotoxicity (Ames test) .

- CMC Data : Batch consistency (HPLC purity, NMR), stability under accelerated conditions (40°C/75% RH), and impurity profiling .

Advanced: How do structural analogs of this compound inform its potential biological targets?

- Indoline Derivatives : Analogous compounds (e.g., 6-chloroindoline-2-carboxylic acid) show activity against COX-2 (IC₅₀ ~50 nM) and 5-lipoxygenase .

- Boc-Protected Amines : Enhanced blood-brain barrier penetration in CNS-targeted molecules .

Recommendation : Screen against kinase panels (e.g., Eurofins KinaseProfiler) and GPCRs linked to inflammatory pathways .

Advanced: What computational methods predict the reactivity of this compound in solid-phase synthesis?

- DFT Calculations : Model Boc group stability under acidic conditions (e.g., TFA cleavage) using Gaussian at the B3LYP/6-31G* level .

- Molecular Dynamics : Simulate solubility in PEG-PLGA nanoparticles for drug delivery optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。